Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
Description
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. This scaffold is characterized by a fused imidazole and pyrazine ring system, with a cyclobutyl substituent at position 2 and an ethyl carboxylate group at position 2. The ethyl ester group enhances solubility and bioavailability, while the cyclobutyl moiety may influence steric and electronic properties, affecting binding affinity in biological targets .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 2-cyclobutyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)12-11(9-4-3-5-9)15-10-8-14-6-7-16(10)12/h9,14H,2-8H2,1H3 |
InChI Key |
XHJKZTMXWMQLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCNC2)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates: 4,5-Diiodoimidazoles
A critical step involves the regioselective synthesis of 4,5-diiodoimidazole derivatives to circumvent tautomerism and achieve selective functionalization. This is commonly accomplished by diiodination of 2-substituted imidazoles using iodine (I2) and sodium carbonate (Na2CO3) in a dioxane/water solvent system.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Diiodination | I2 / Na2CO3 / dioxane / H2O | 2-substituted imidazole → 4,5-diiodoimidazole |
This intermediate serves as a versatile platform for subsequent substitution reactions.
Formation of the Fused Imidazo[1,2-a]pyrazine Core
Cyclization to form the fused bicyclic ring system is achieved by condensation of appropriately substituted amino ketones with imidazole derivatives. For example:
- Treatment of the substituted imidazole intermediate with an α-amino ketone in a solvent such as 1-butanol.
- Heating at reflux temperature to promote ring closure.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyclization | α-Amino ketone, 1-butanol, reflux | Formation of fused imidazo[1,2-a]pyrazine core |
This step can be combined with alkylation steps to streamline synthesis.
Esterification to Form Ethyl Carboxylate
The carboxylate group at position 3 is introduced or modified by alkylation with triethyloxonium tetrafluoroborate or direct esterification with ethanol under acidic conditions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Esterification | Triethyloxonium tetrafluoroborate or ethanol with acid, reflux | Formation of ethyl 3-carboxylate |
This step is often performed after cyclization to yield the final ester-functionalized product.
Final Purification and Salt Formation
The final compound can be purified by standard chromatographic techniques and converted into pharmaceutically acceptable salts if desired, using inorganic or organic acids.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Diiodination | I2 / Na2CO3 / dioxane / H2O | Regioselective iodination of imidazole |
| 2 | Cross-coupling | Pd(OAc)2 + PPh3/dppf, Cs2CO3, CuI, 1,4-dioxane, reflux | Introduction of cyclobutyl substituent |
| 3 | Cyclization | α-Amino ketone, 1-butanol, reflux | Formation of fused bicyclic imidazo[1,2-a]pyrazine |
| 4 | Esterification | Triethyloxonium tetrafluoroborate or ethanol + acid, reflux | Formation of ethyl 3-carboxylate ester |
| 5 | Purification & Salt Formation | Chromatography, acid/base treatment | Isolation and salt formation |
Research Results and Analytical Data
Analytical Characterization: The synthesized compound is typically characterized by LC-MS, GC-MS, and NMR spectroscopy to confirm structure and purity. High-performance liquid chromatography (HPLC) is used for purity assessment.
Yields: Reported yields for the key steps vary depending on conditions but generally range from 60% to 85% per step, with overall yields optimized by combining steps where possible.
Stereochemistry: The compound may exist as stereoisomers due to asymmetric centers; pure stereoisomers can be obtained by chiral resolution or stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazo[1,2-a]pyrazine Core
Table 1: Key Structural Analogues and Their Properties
Case Study: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Dihydrochloride
This analogue (C₉H₁₅Cl₂N₃O₂, MW 268.14) lacks the cyclobutyl group but shares the ethyl carboxylate moiety. Key differences include:
Biological Activity
Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate (CAS Number 2060043-55-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been suggested that compounds in the imidazo[1,2-a]pyrazine class can modulate enzymatic activities and receptor interactions through specific binding mechanisms.
Potential Targets
- Aurora Kinases : Similar compounds have shown selective inhibition of Aurora kinases (e.g., Aurora-A), which play crucial roles in cell cycle regulation and are often overexpressed in cancer cells .
- Enzymatic Inhibition : The compound may also exhibit inhibitory effects on various enzymes involved in cancer progression and other diseases.
Biological Activity
Research indicates that this compound may possess significant antiproliferative effects against certain cancer cell lines. For instance:
- Antiproliferative Activity : Compounds structurally related to imidazo[1,2-a]pyrazines have demonstrated growth inhibition in human tumor cell lines. Specific studies report growth inhibition with GI50 values indicating efficacy in the low micromolar range .
Case Studies and Research Findings
- Cancer Cell Line Studies : A study evaluating the effects of imidazo[1,2-a]pyrazines on HCT116 human colon carcinoma cells reported significant growth inhibition with IC50 values around 2.30 μM for related compounds . While specific data for this compound is limited, its structural similarity suggests potential for similar activity.
- Mechanistic Insights : Research into related compounds has revealed that they may function through mechanisms such as apoptosis induction and cell cycle arrest. These findings underscore the importance of further investigating Ethyl 2-cyclobutyl derivatives for their therapeutic applications.
- In Vivo Studies : Although direct in vivo studies on this compound are scarce, related compounds have shown promising pharmacokinetic profiles and stability in biological systems. This stability is crucial for developing effective therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
